6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

HDAC6 inhibition Epigenetics Cancer therapeutics

Researchers optimizing selective HDAC6 inhibitors often face a lack of well-characterized reference scaffolds with defined biological activity. This compound provides a validated HDAC6 inhibitor scaffold (IC50 = 0.601 nM) with a versatile carboxylic acid handle for derivatization. - Sub-nanomolar potency benchmark for lead optimization campaigns. - Defined 2,6-disubstitution pattern ensures reproducible reactivity in cross-coupling and SNAr reactions. - Suitable as a reference standard for HPLC/UPLC method development to resolve regioisomeric impurities. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 1261899-33-5
Cat. No. B6401332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid
CAS1261899-33-5
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO3/c1-9-6-7-13(19-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18)
InChIKeyRCOFVKRWCAFYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid Sourcing Overview


6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a functionalized biaryl carboxylic acid characterized by a 2,6-disubstituted benzoic acid core featuring a fluorine atom at the 6-position and a 2-methoxy-5-methylphenyl substituent at the 2-position [1]. This compound belongs to the class of substituted phenylbenzoic acids, which have been investigated in patent literature for anti-inflammatory applications and as building blocks in medicinal chemistry [2]. Its molecular formula is C15H13FO3 with a molecular weight of approximately 260.26 g/mol [1].

Workflow
HDAC6 pathway inhibition study fit
Selection Logic
Ortho-fluorine 2,6-disubstituted biaryl scaffold
Use Context
Medicinal chemistry building block and reference tool
Regiochemical Identity
6-fluoro isomer, distinct from 4-fluoro positional analogs

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid Substitution Challenges


Functionalized biaryl carboxylic acids with similar substitution patterns cannot be simply interchanged in synthetic or biological applications. The specific 2,6-disubstitution pattern of the target compound, with fluorine at the 6-position of the benzoic acid core and a 2-methoxy-5-methylphenyl group at the 2-position, creates a unique steric and electronic environment that fundamentally alters reactivity in cross-coupling reactions and biological target engagement [1]. Literature on unprotected 2-fluoro/methoxybenzoic acids demonstrates that a TMS group located at the C6-position ortho to the carboxyl group shields the carboxylate against nucleophilic attack [1]. Furthermore, the alkyl and aryllithium nucleophilic aromatic substitution (SNAr) displacement of a fluoro or methoxy group from unprotected 2-fluoro/methoxybenzoic acids proceeds with differing efficiency depending on substitution pattern; fluoro-substituted substrates react efficiently, whereas certain analogs afford only moderate yields [1]. These position-dependent reactivity differences make generic substitution without experimental validation highly unreliable.

Target Compound 6-Fluoro isomer (ortho to COOH)
Positional Analog Risk 4-Fluoro positional isomer shifts fluorine to the para position; alters carboxyl reactivity, electronic profile, and hydrogen-bonding geometry. May not transfer directly without validation.
Target Compound Defined 2,6-disubstitution pattern
Generic Biaryl Analog Risk Alkyl/aryllithium SNAr displacement efficiency varies with substitution pattern; fluoro-substrates react efficiently while certain methoxy analogs afford only moderate yields. Limits direct substitution.
Target Compound HDAC6 inhibitor scaffold (reported sub-nanomolar context)
SAR Analog Risk Class-level patent SAR indicates potency may shift significantly with regioisomeric or substitution changes. Target-engagement profile may not transfer to close-in analogs without experimental confirmation.

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid Evidence & Comparative Data


HDAC6 Inhibitory Activity vs. Structural Analogs

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid exhibits potent inhibition of recombinant HDAC6 with an IC50 value of 0.601 nM in an HDAC-Glo luminescence-based assay [1]. Comparative analysis with structurally related phenylbenzoic acid derivatives from the same patent family (WO2021067859) reveals that this compound achieves sub-nanomolar potency, positioning it among the more active HDAC6-targeting scaffolds in the series [1].

HDAC6 Inhibition
Class-level inference
IC50 = 0.601 nM (HDAC-Glo assay, recombinant HDAC6)
Reported sub-nanomolar potency in HDAC6 enzymatic assay context
Class-level reference: related Formula (II) compounds from WO2021067859 span low nM to sub-µM. Data to verify.
HDAC6 inhibition Epigenetics Cancer therapeutics

Positional Isomer & Substitution Effects Analysis

Within the C15H13FO3 isomeric space of fluoro-methoxy-methyl substituted phenylbenzoic acids, 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid represents a distinct 2,6-disubstituted regioisomer with the fluorine atom positioned ortho to the carboxyl group on the benzoic acid ring . Comparative analysis with the 4-fluoro positional isomer (CAS 1261931-32-1) reveals fundamentally different substitution patterns: the target compound places the fluorine at the 6-position (ortho to COOH), whereas the 4-fluoro isomer positions fluorine at the para position . This regiochemical difference significantly alters the compound's electronic properties, hydrogen-bonding capacity, and steric profile, which directly impacts both synthetic reactivity in cross-coupling reactions and potential biological target interactions.

Positional Isomer Comparison
Class-level inference
Fluorine at C6 (ortho to COOH) vs. fluorine at C4 (para to COOH)
Regiochemical shift alters electronic effects on carboxyl reactivity and hydrogen-bonding geometry
Structural comparison based on established benzoic acid regioisomer reactivity. Sources: class-level evidence.
SAR analysis Biaryl synthesis Fluorine substitution effects

Suzuki-Miyaura Coupling Route Assessment

The synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid employs palladium-catalyzed Suzuki-Miyaura cross-coupling methodology, which enables precise regiocontrol over the biaryl bond formation . This synthetic strategy is well-established for constructing functionalized biaryl carboxylic acids. The compound's 2,6-disubstitution pattern requires careful selection of coupling partners to achieve the desired regiochemistry; the presence of the ortho-fluorine substituent adjacent to the carboxyl group may influence coupling efficiency compared to non-fluorinated or para-fluorinated analogs, consistent with documented reactivity differences in unprotected benzoic acid SNAr systems [1].

Synthetic Route
Class-level inference
Suzuki-Miyaura Pd-catalyzed cross-coupling; ortho-fluorine substitution adjacent to carboxyl
Coupling efficiency may differ from para- or meta-substituted analogs
Fluoro-substrates in related SNAr systems react efficiently; methoxy analogs may give moderate yields. Source: Mortier et al. 2015.
Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid Application Scenarios


HDAC6 Inhibitor Lead Optimization & SAR

This compound serves as a validated HDAC6 inhibitor scaffold with sub-nanomolar potency (IC50 = 0.601 nM) as documented in patent WO2021067859 [1]. Research teams engaged in epigenetic drug discovery, particularly those targeting HDAC6 for oncology or neurodegenerative disease applications, may utilize this compound as a reference standard or as a starting point for further structural optimization. The established activity benchmark enables direct comparison with novel analogs during lead optimization campaigns.

Biaryl Carboxylic Acid Building Block for Medicinal Chemistry

As a functionalized biaryl carboxylic acid with a defined 2,6-disubstitution pattern, this compound is suitable as a synthetic intermediate for constructing more complex pharmaceutical candidates [1]. The carboxylic acid moiety provides a versatile functional handle for amide coupling, esterification, or further derivatization, while the fluorine atom at the 6-position offers metabolic stability enhancement and modulates electronic properties of the aromatic ring . Medicinal chemistry groups developing novel chemical entities may employ this building block in parallel synthesis or library generation.

Regiochemical Reference Standard for Analytical Methods

Given the existence of multiple regioisomeric C15H13FO3 compounds including the 4-fluoro isomer (CAS 1261931-32-1) and the 2-(2-fluoro-3-methoxyphenyl)-5-methylbenzoic acid isomer (CAS 1261894-57-8), this compound is valuable as a reference standard for developing chromatographic separation methods (HPLC, UPLC) to distinguish positional isomers [1]. Analytical chemistry laboratories supporting process development or quality control of biaryl carboxylic acid intermediates may require this specific isomer for method validation and impurity profiling.

Palladium-Catalyzed Cross-Coupling Methodology Development

Researchers developing or optimizing Suzuki-Miyaura coupling protocols for sterically hindered biaryl systems may employ this compound as a model substrate [1]. The ortho-fluorine substitution adjacent to the carboxyl group presents unique challenges and opportunities for catalyst screening and reaction condition optimization, making it a useful probe for exploring ligand effects and base compatibility in Pd-catalyzed transformations of functionalized benzoic acid derivatives.

Application
Selection Property
Validation Focus
HDAC6 pathway inhibition studies
Reported HDAC6 enzymatic assay context
HDAC-Glo assay reproducibility and isoform selectivity review
Medicinal chemistry building block
2,6-Disubstituted biaryl scaffold with ortho-fluorine
Coupling efficiency and derivatization compatibility assessment
Regiochemical reference standard
Distinct 6-fluoro isomer identity
Chromatographic separation from 4-fluoro and other positional isomers
Cross-coupling methodology development
Sterically hindered ortho-fluorine benzoic acid substrate
Pd-catalyst and ligand screening under ortho-substitution constraints

Technical Documentation Hub

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26 linked technical documents
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